molecular formula C19H16Cl2N4O2 B4256551 (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone

(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone

Cat. No.: B4256551
M. Wt: 403.3 g/mol
InChI Key: KNXTWWFOLUETEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone is a complex organic compound that features a benzoxazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring.

    Reduction: Reduction reactions can be performed on the triazole ring or the benzoxazepine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor antagonists. These studies aim to develop new therapeutic agents for diseases such as cancer and neurological disorders.

Medicine

The compound and its derivatives are explored for their pharmacological properties. They may exhibit activity against specific biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone stands out due to its unique triazole and benzoxazepine moieties. These structural features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c20-15-3-1-13(2-4-15)10-25-12-17(22-23-25)19(26)24-7-8-27-18-6-5-16(21)9-14(18)11-24/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXTWWFOLUETEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=CN(N=N3)CC4=CC=C(C=C4)Cl)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
Reactant of Route 2
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
Reactant of Route 3
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
Reactant of Route 5
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
Reactant of Route 6
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.